molecular formula C9H10O3 B12560907 [(3-Hydroxyphenyl)methoxy]acetaldehyde CAS No. 143536-49-6

[(3-Hydroxyphenyl)methoxy]acetaldehyde

Cat. No.: B12560907
CAS No.: 143536-49-6
M. Wt: 166.17 g/mol
InChI Key: MXTJGBOBRYMFKX-UHFFFAOYSA-N
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Description

[(3-Hydroxyphenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde, featuring a hydroxyphenyl group and a methoxy group attached to the acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Hydroxyphenyl)methoxy]acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3-Hydroxyphenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-Hydroxy-4-methoxybenzoic acid.

    Reduction: 3-Hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3-Hydroxyphenyl)methoxy]acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(3-Hydroxyphenyl)methoxy]acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[(3-Hydroxyphenyl)methoxy]acetaldehyde can be compared with other similar compounds, such as:

    3-Hydroxy-4-methoxyphenylacetic acid: This compound has a similar structure but features a carboxylic acid group instead of an aldehyde group.

    4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

143536-49-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methoxy]acetaldehyde

InChI

InChI=1S/C9H10O3/c10-4-5-12-7-8-2-1-3-9(11)6-8/h1-4,6,11H,5,7H2

InChI Key

MXTJGBOBRYMFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)COCC=O

Origin of Product

United States

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